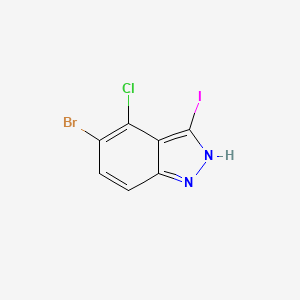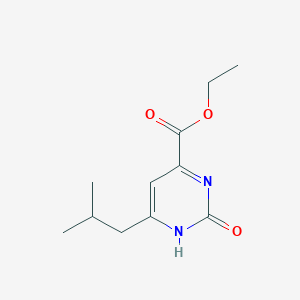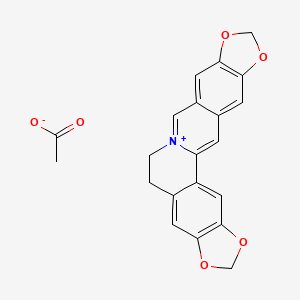![molecular formula C12H17Cl2FN2 B12099151 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C12H16ClFN2•HCl. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a chloromethyl and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride typically involves the chloromethylation of aromatic compounds. One method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane under mild conditions . This process is efficient and environmentally friendly compared to traditional methods that use more hazardous reagents.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves alkylation, substitution, reduction, and chlorination steps, which are optimized for high yield and purity . The total yield of the process can reach about 70%, with a purity of 99%.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron compounds are typically used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperazines.
Oxidation: Products include various oxidized derivatives.
Suzuki-Miyaura Coupling: Products include biaryl compounds.
Scientific Research Applications
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: The compound is used in biochemical assays and proteomics research to study protein interactions.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the piperazine ring and fluorophenyl group.
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Contains a different heterocyclic ring and is used in different applications.
Uniqueness
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is unique due to its combination of a piperazine ring, chloromethyl group, and fluorophenyl group. This structure provides it with distinct chemical reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C12H17Cl2FN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-2-fluorophenyl]-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H16ClFN2.ClH/c1-15-4-6-16(7-5-15)12-3-2-10(9-13)8-11(12)14;/h2-3,8H,4-7,9H2,1H3;1H |
InChI Key |
AEQXGZMOPGAHTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)CCl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)

![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)




![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)

![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)


![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)
